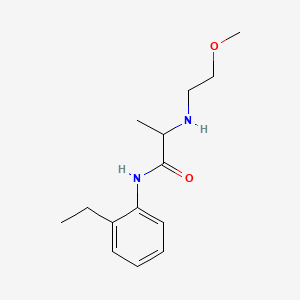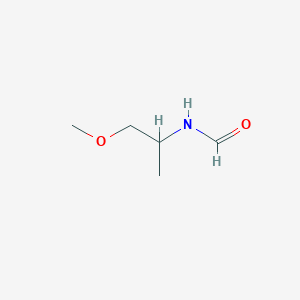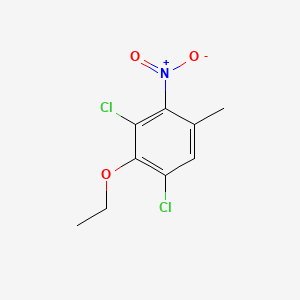
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid modification.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure or facilitate its interaction with other molecules. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and binding properties.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A cyclic nonapeptide with a similar sequence but different biological activity.
Vasopressin: Another cyclic nonapeptide with distinct physiological functions.
L-asparaginase: An enzyme with a different sequence but similar applications in cancer therapy.
Uniqueness
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is unique due to its specific sequence and the presence of cysteine and proline residues, which confer distinct structural and functional properties. This peptide’s ability to form disulfide bonds and its conformational flexibility make it a valuable tool for various scientific applications.
Properties
CAS No. |
72098-65-8 |
|---|---|
Molecular Formula |
C25H43N9O8S |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H43N9O8S/c1-12(2)8-14(22(39)30-10-20(29)37)32-24(41)17-4-3-7-34(17)25(42)16(11-43)33-23(40)15(9-19(28)36)31-21(38)13(26)5-6-18(27)35/h12-17,43H,3-11,26H2,1-2H3,(H2,27,35)(H2,28,36)(H2,29,37)(H,30,39)(H,31,38)(H,32,41)(H,33,40)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
QTPBCDZBQZEKGU-WOYTXXSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


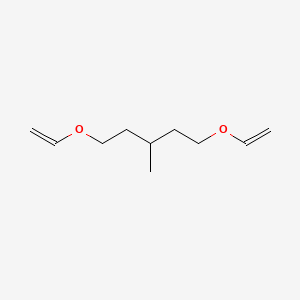
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)

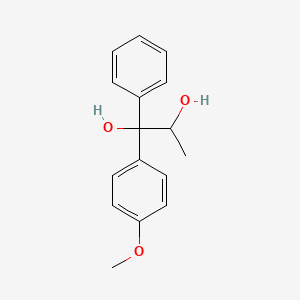
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)

![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)

